molecular formula C31H29BO2 B1340141 2-(9,9-Diphenyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 462128-39-8

2-(9,9-Diphenyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1340141
CAS No.: 462128-39-8
M. Wt: 444.4 g/mol
InChI Key: CQMUDHYVDPNPLZ-UHFFFAOYSA-N
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Description

2-(9,9-Diphenyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound known for its unique structural properties and applications in various fields of scientific research. This compound is characterized by the presence of a fluorene moiety substituted with diphenyl groups and a boronic ester functional group, making it a valuable intermediate in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9,9-Diphenyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 9,9-diphenylfluorene with boronic acid derivatives. One common method includes the use of 2-bromo-9,9-diphenylfluorene as a starting material, which undergoes a palladium-catalyzed coupling reaction with bis(pinacolato)diboron under inert atmosphere conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine to facilitate the formation of the boronic ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-efficiency catalysts and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(9,9-Diphenyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form corresponding alcohols or acids.

    Reduction: Reduction reactions can convert the boronic ester to borane derivatives.

    Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boronic ester reacts with aryl or vinyl halides to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate under mild conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of borane derivatives.

    Substitution: Formation of biaryl compounds.

Scientific Research Applications

2-(9,9-Diphenyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(9,9-Diphenyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in cross-coupling reactions and the development of sensors and probes.

Comparison with Similar Compounds

Similar Compounds

  • 9,9-Diphenyl-9H-fluoren-2-ylboronic acid
  • 9,9-Diphenyl-9H-fluoren-4-ylboronic acid
  • Thiophene, 2,5-bis(9,9-diphenyl-9H-fluoren-2-yl)

Uniqueness

2-(9,9-Diphenyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a fluorene core with diphenyl substitution and a boronic ester group. This structure imparts high stability, fluorescence, and reactivity, making it particularly valuable in materials science and organic synthesis.

Properties

IUPAC Name

2-(9,9-diphenylfluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29BO2/c1-29(2)30(3,4)34-32(33-29)24-19-20-26-25-17-11-12-18-27(25)31(28(26)21-24,22-13-7-5-8-14-22)23-15-9-6-10-16-23/h5-21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMUDHYVDPNPLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C3(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462128-39-8
Record name 2-(9,9-diphenyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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